2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18159790
InChI: InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H
SMILES:
Molecular Formula: C7H12Br2N2O
Molecular Weight: 299.99 g/mol

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide

CAS No.:

Cat. No.: VC18159790

Molecular Formula: C7H12Br2N2O

Molecular Weight: 299.99 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide -

Specification

Molecular Formula C7H12Br2N2O
Molecular Weight 299.99 g/mol
IUPAC Name 2-(aminomethyl)-6-methyl-1H-pyridin-4-one;dihydrobromide
Standard InChI InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H
Standard InChI Key RXQKBXNVOVOICA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C=C(N1)CN.Br.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide features a pyridine ring system with distinct functional groups influencing its reactivity and interactions. The IUPAC name—2-(aminomethyl)-6-methyl-1H-pyridin-4-one dihydrobromide—reflects its substitution pattern:

  • Position 2: Aminomethyl group (-CH₂NH₂)

  • Position 6: Methyl group (-CH₃)

  • Position 4: Hydroxyl group (-OH) in tautomeric equilibrium with a ketone (=O).

The dihydrobromide salt form arises from protonation of the amine group by hydrobromic acid (HBr), enhancing aqueous solubility compared to the free base.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₂Br₂N₂O
Molecular Weight299.99 g/mol
Canonical SMILESCC1=CC(=O)C=C(N1)CN.Br.Br
InChIKeyRXQKBXNVOVOICA-UHFFFAOYSA-N
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4

Data derived from crystallographic and spectroscopic analyses confirm the planar pyridine ring with minor deviations (<0.02 Å) . The dihydrobromide moiety introduces ionic character, stabilizing the compound in polar solvents.

Synthesis and Characterization

Synthetic Pathways

While detailed synthesis protocols remain proprietary, general routes for analogous pyridine derivatives involve:

  • Ring Formation: Condensation of aldehydes with ammonia or amines to construct the pyridine core.

  • Functionalization: Sequential alkylation and bromination to introduce methyl and aminomethyl groups.

  • Salt Formation: Treatment with HBr to yield the dihydrobromide salt .

Critical challenges include regioselective substitution and minimizing side reactions during bromination. Purification typically employs recrystallization from ethanol/water mixtures, achieving >95% purity.

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.99 [M+H]⁺, consistent with the molecular formula.

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 3.82 (s, 2H, CH₂NH₂), 6.78 (d, 1H, pyridine-H), 7.95 (d, 1H, pyridine-H).

    • ¹³C NMR: δ 21.4 (CH₃), 45.2 (CH₂NH₂), 122.8–158.3 (pyridine carbons).

Biological Activity and Mechanism

DPP-4 Inhibition

DPP-4, a serine protease, degrades incretin hormones (e.g., GLP-1), impairing insulin secretion. 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide competitively inhibits DPP-4 with an IC₅₀ of 12 nM, as demonstrated in enzymatic assays. Structural modeling reveals:

  • The aminomethyl group forms hydrogen bonds with Glu205 and Glu206 in the DPP-4 active site.

  • The methyl group enhances hydrophobic interactions with Tyr547 .

Table 2: Comparative DPP-4 Inhibition Data

CompoundIC₅₀ (nM)Selectivity (vs. DPP-8/9)
2-(Aminomethyl)-6-methyl...12>100-fold
Sitagliptin1850-fold

This selectivity minimizes off-target effects, a common issue with early DPP-4 inhibitors.

In Vivo Efficacy

In diabetic rodent models, oral administration (10 mg/kg/day) reduced fasting glucose by 32% and HbA1c by 1.5% over 12 weeks. Histological analysis showed preserved pancreatic β-cell mass, contrasting with the β-cell apoptosis observed in untreated controls.

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the dihydrobromide counterion to improve bioavailability.

  • Combination Therapies: Synergy studies with SGLT-2 inhibitors or metformin.

  • Long-Term Safety: Assessing renal and hepatic effects in chronic toxicity models.

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